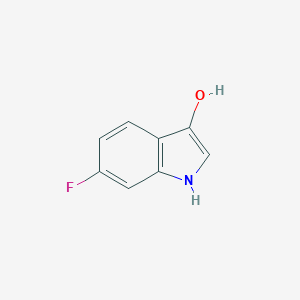
6-fluoro-1H-indol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-1H-indol-3-ol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a synthetic derivative of indole, a heterocyclic organic compound that is widely found in nature.
Mechanism of Action
The mechanism of action of 6-fluoro-1H-indol-3-ol is not fully understood. However, it is believed to interact with cellular proteins and enzymes, leading to changes in their activity and function. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
6-fluoro-1H-indol-3-ol has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to affect the expression of certain genes involved in cell growth and differentiation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-fluoro-1H-indol-3-ol in lab experiments is its ability to act as a fluorescent probe for studying protein-protein interactions. It is also a relatively stable compound that can be easily synthesized in the laboratory. However, its potential toxicity and limited solubility in water can be a limitation for certain experiments.
Future Directions
There are several future directions for the research on 6-fluoro-1H-indol-3-ol. One potential direction is the development of new anticancer agents based on its structure and mechanism of action. Another direction is the investigation of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 6-fluoro-1H-indol-3-ol involves the reaction of indole with fluorine gas in the presence of a catalyst. This reaction results in the substitution of a hydrogen atom in the indole ring with a fluorine atom, leading to the formation of 6-fluoro-1H-indol-3-ol. The reaction can be carried out using various catalysts, such as copper (II) fluoride, silver fluoride, or cesium fluoride.
Scientific Research Applications
6-fluoro-1H-indol-3-ol has shown promising applications in scientific research. It has been used as a fluorescent probe for studying protein-protein interactions, as well as a precursor for the synthesis of various biologically active molecules. It has also been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
6-fluoro-1H-indol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-4,10-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEULYGJGPWIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1H-indol-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


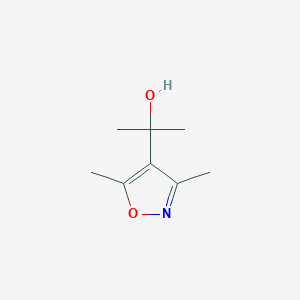

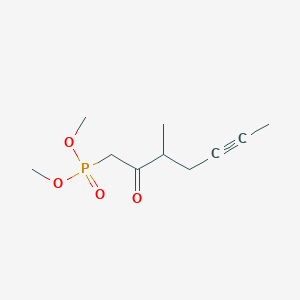

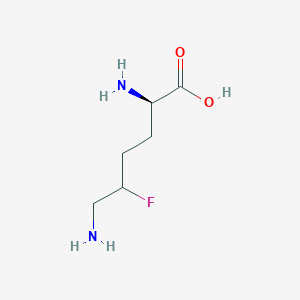



![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)
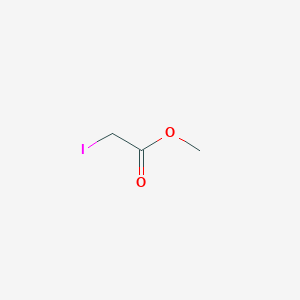
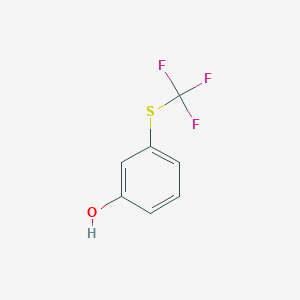
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
methanone](/img/structure/B52461.png)